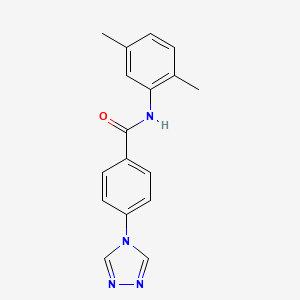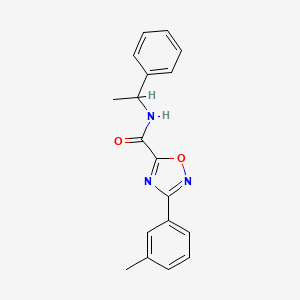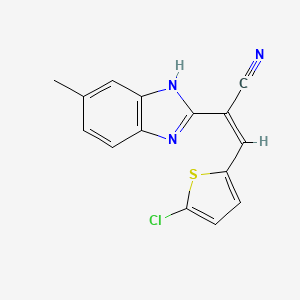
N-(2,5-dimethylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, commonly known as DMPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPT is a white crystalline powder that is soluble in water, ethanol, and other organic solvents.
科学的研究の応用
DMPT has been found to have a wide range of potential applications in scientific research. One area of research where DMPT has been extensively studied is in the field of aquaculture. DMPT has been shown to be an effective feed attractant for fish and shrimp, leading to increased feed intake and growth rates. DMPT has also been studied for its potential use as a stress-reducing agent in aquaculture, as it has been shown to reduce cortisol levels in fish and shrimp.
DMPT has also been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. DMPT has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
作用機序
The exact mechanism of action of DMPT is not fully understood. However, it is believed to act as a pheromone mimic, stimulating the olfactory receptors in fish and shrimp and leading to increased feed intake. DMPT has also been shown to modulate the expression of genes involved in the stress response in fish and shrimp.
Biochemical and Physiological Effects
DMPT has been shown to have a range of biochemical and physiological effects. In fish and shrimp, DMPT has been shown to increase feed intake and growth rates, reduce cortisol levels, and modulate the expression of stress-related genes. In vitro studies have also shown that DMPT has anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One advantage of using DMPT in lab experiments is its high purity level, which ensures that the results obtained are accurate and reproducible. DMPT is also relatively easy to synthesize and is readily available. One limitation of using DMPT in lab experiments is that it is a relatively new compound, and its long-term effects on fish and shrimp are not fully understood.
将来の方向性
There are several potential future directions for research on DMPT. One area of research could be to further investigate its anti-inflammatory and anti-cancer properties and its potential use in the treatment of these diseases. Another area of research could be to investigate its potential use as a stress-reducing agent in other species, such as poultry and livestock. Additionally, more research could be done to investigate the long-term effects of DMPT on fish and shrimp and its potential impact on the environment.
合成法
DMPT can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,5-dimethylaniline with 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction yields DMPT as a white crystalline powder with a high purity level.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-3-4-13(2)16(9-12)20-17(22)14-5-7-15(8-6-14)21-10-18-19-11-21/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKZUOFLGFZJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylhexanamide](/img/structure/B5418393.png)
![1-methyl-4-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5418396.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5418418.png)
![7-acetyl-3-(ethylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5418430.png)
![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5418443.png)
![2-ethyl-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5418446.png)
![4-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5418451.png)
![N-({1-[(2-methylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5418457.png)
![3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5418475.png)

![4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5418486.png)

